N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to a trifluoromethyl-substituted phenyl group via a propanamide linkage. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the cyclopropylpyridine intermediate: This step involves the cyclopropanation of a suitable pyridine derivative.
Attachment of the trifluoromethylphenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with the cyclopropylpyridine intermediate in the presence of a palladium catalyst.
Formation of the propanamide linkage: The final step involves the amidation reaction, where the intermediate is reacted with a suitable amine under appropriate conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide shares similarities with other compounds containing cyclopropyl, pyridine, and trifluoromethyl groups .
- Examples include N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]acetamide and N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]butanamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)16-7-1-13(2-8-16)4-10-18(25)24-12-14-3-9-17(23-11-14)15-5-6-15/h1-3,7-9,11,15H,4-6,10,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDOHDXTGUUUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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